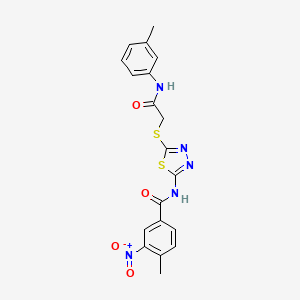
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine, also known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM belongs to the class of pyrimidine derivatives and has been studied for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine is not fully understood, but it has been suggested that N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine modulates various biological pathways by interacting with specific targets. In cancer research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in inflammation. In neurological research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been found to have various biochemical and physiological effects, depending on the target and the concentration used. In cancer research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has also been found to inhibit the migration and invasion of cancer cells. In inflammation research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has some limitations, including its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its therapeutic potential in various diseases. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has also been suggested as a potential tool for studying the role of CDKs, NF-κB, and glutamate receptors in various biological processes. Overall, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has significant potential for advancing our understanding of various biological pathways and for developing new therapies for diseases.
Méthodes De Synthèse
The synthesis of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine involves the reaction of 2,5-dimethoxyaniline with ethyl 6-amino-5-fluoropyrimidine-4-carboxylate in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism to yield N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine. The purity of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has been studied for its ability to modulate the activity of glutamate receptors, which are involved in various neurological disorders.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-4-10-13(15)14(17-8-16-10)18-11-7-9(19-2)5-6-12(11)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRLACNLALJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2=C(C=CC(=C2)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)

![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)

![4-Oxo-4-{[(1-phenylcyclopentyl)methyl]amino}-butanoic acid](/img/structure/B2613122.png)


![Spiro-[N-methylpiperidine-4',1-(1,2,3,4-tetrahydro-6-methoxy-beta-carboline)] dihydrochloride](/img/structure/B2613130.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2613131.png)

![(E)-ethyl 2-(2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613135.png)

![(R)-1-(4,5-dihydro-1h-benzo[c]azepin-2(3h)-yl)propan-2-amine](/img/structure/B2613139.png)